TSCHIMGANIDINE

Estrogen Receptor Phytoestrogen Selective Estrogen Receptor Modulator (SERM)

Researchers studying ERα-specific transcriptional responses face confounding variables when using mixed-activity terpenoids like ferutinine or non-selective agonists like tschimgine. Tschimganidine provides the exact solution as the sole Umbelliferae-derived compound with exclusive ERα agonist activity, confirmed by luciferase reporter assays. - Exclusive ERα agonism eliminates ERβ crosstalk, enabling clean dissection of ERα-mediated gene regulation. - Validated anti-obesity efficacy reduces body weight and adipocyte size while improving glucose homeostasis in HFD-fed mice via AMPK activation. - Defined potency (IC₅₀ 1.4 μM) provides a reliable benchmark for SAR studies and comparative pharmacology of plant-derived ER modulators.

Molecular Formula C23H32O5
Molecular Weight 388.5 g/mol
CAS No. 39380-16-0
Cat. No. B000101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSCHIMGANIDINE
CAS39380-16-0
Synonyms[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate
Molecular FormulaC23H32O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O
InChIInChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21-,22-/m0/s1
InChIKeyOLJDCWYDXLXFJK-KVJUXVSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tschimganidine Identity & Specifications


Tschimganidine (CAS 39380-16-0) is a sesquiterpenoid ester derived from plants of the Umbelliferae (Apiaceae) family, notably Ferula pallida and F. tschimganica [1]. Its chemical structure features a germacrane-type cyclodeca-3,7-dien-1-yl core esterified with 4-hydroxy-3-methoxybenzoic (vanillic) acid, with a molecular formula of C₂₃H₃₂O₅ and molecular weight of 388.5 g/mol . The compound is primarily recognized as a selective estrogen receptor alpha (ERα) agonist, with a reported IC₅₀ of 1.4 μM in cell-free assays [2]. This baseline profile distinguishes it from other terpenoids in the same botanical source class and establishes the foundation for its targeted research applications in endocrine and metabolic disease modeling.

Tschimganidine Substitution Risks


Generic substitution of tschimganidine with structurally related terpenoids from the Umbelliferae family—such as ferutinine or tschimgine—is scientifically unsound due to profound differences in estrogen receptor (ER) subtype selectivity and downstream transcriptional activity [1]. While these compounds share a common botanical origin and terpenoid backbone, their functional pharmacology diverges sharply: tschimganidine acts exclusively as an ERα agonist, whereas ferutinine exhibits mixed ERα agonist/ERβ antagonist activity and tschimgine functions as a non-selective dual agonist [1]. These divergent profiles preclude any assumption of functional interchangeability in assays evaluating ER-mediated signaling, adipogenesis, or metabolic regulation. Procurement decisions based solely on compound class or botanical source therefore risk introducing uncontrolled variables that undermine experimental validity and data reproducibility.

Tschimganidine Evidence-Based Differentiation


ERα Subtype Selectivity Profile

Tschimganidine demonstrates exclusive agonist activity at ERα, with no detectable activity at ERβ, distinguishing it from closely related terpenoids ferutinine (ERα agonist/ERβ agonist-antagonist) and tschimgine (ERα/ERβ dual agonist) [1]. This selectivity was established using an ERE-luciferase reporter assay in transiently transfected cells, where tschimganidine activated ERα-mediated transcription but failed to induce ERβ-mediated transcription at tested concentrations [1].

Estrogen Receptor Phytoestrogen Selective Estrogen Receptor Modulator (SERM)

ERα Binding Affinity Differential

While both tschimganidine and ferutinine are ERα agonists, their potencies differ by nearly two orders of magnitude. Tschimganidine displays an IC₅₀ of 1.4 μM (1400 nM) in ERα binding assays [1], whereas ferutinine exhibits a substantially higher affinity with an IC₅₀ of 33.1 nM . This 42-fold difference in potency is a critical consideration for experimental design, as the concentration required to achieve equivalent receptor engagement varies dramatically between the two compounds.

Estrogen Receptor Alpha Binding Affinity Potency

In Vivo Anti-Obesity Activity

Tschimganidine is uniquely validated among Umbelliferae terpenoids for in vivo anti-obesity activity. In high-fat diet (HFD)-fed C57BL/6 mice, 12-week intraperitoneal administration (5 μg/kg) of tschimganidine significantly reduced body weight gain, decreased gonadal white adipose tissue (gWAT) mass, and improved glucose tolerance compared to vehicle-treated HFD controls [1]. No comparable in vivo metabolic data exist for ferutinine or tschimgine, which have been primarily characterized for ER binding or cytotoxicity, not for systemic metabolic outcomes [2].

Obesity Metabolic Disease Adipogenesis

AMPK Activation and Anti-Adipogenic Activity

The anti-adipogenic effect of tschimganidine is mechanistically linked to AMP-activated protein kinase (AMPK) activation, a pathway not reported for ferutinine or tschimgine. In 3T3-L1 preadipocytes, tschimganidine treatment significantly increased AMPK phosphorylation while decreasing AKT phosphorylation, and siRNA-mediated AMPK depletion abrogated the reduction in lipid accumulation [1]. This mechanism is further supported by in vivo findings where tschimganidine reduced expression of adipogenesis markers (PPARγ, C/EBPα, FABP4, FASN) in adipose tissue of HFD-fed mice [1].

AMPK Adipogenesis Signal Transduction

Tschimganidine Validated Applications


ERα-Selective Signaling Studies

Researchers investigating ERα-specific transcriptional responses in tissues such as the uterus, mammary gland, or bone, where ERβ co-expression can confound interpretation, should utilize tschimganidine as a selective ERα agonist probe [1]. Its exclusive ERα activity profile, confirmed by luciferase reporter assays, enables clean dissection of ERα-mediated gene regulation without ERβ crosstalk, a capability not offered by ferutinine or tschimgine [1].

Preclinical Obesity and Metabolic Syndrome Modeling

For in vivo studies of obesity, insulin resistance, and metabolic syndrome, tschimganidine is the sole Umbelliferae-derived terpenoid with validated anti-obesity efficacy [1]. Its demonstrated ability to reduce body weight, adipocyte size, and improve glucose homeostasis in HFD-fed mice makes it an essential tool for investigating natural product-based interventions in metabolic disease [1]. The AMPK activation mechanism further supports its use in studies of energy homeostasis and lipid metabolism [1].

Comparative Terpenoid ER Modulator Studies

Investigators conducting structure-activity relationship (SAR) studies or comparative pharmacology of plant-derived ER modulators will find tschimganidine indispensable for establishing a baseline of exclusive ERα agonism [1]. Its defined selectivity and potency (IC₅₀ 1.4 μM) provide a benchmark against which the mixed activity of ferutinine (ERα agonist/ERβ antagonist) and non-selective activity of tschimgine can be systematically compared [1][2].

AMPK Activation and Adipogenesis Assays

Experimental models examining the role of AMPK in adipocyte differentiation and lipid accumulation should prioritize tschimganidine as a positive control or test compound [1]. Its ability to increase AMPK phosphorylation and decrease lipid accumulation in 3T3-L1 cells, with effects reversed by AMPK knockdown, provides a validated tool for mechanistic studies of AMPK-dependent metabolic regulation [1].

Technical Documentation Hub

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